(1H-Naphtho[1,2-d]imidazol-2-yl)methanamine
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Overview
Description
“(1H-Naphtho[1,2-d]imidazol-2-yl)methanamine” is a chemical compound with the following IUPAC name : “this compound” is a chemical compound with the following IUPAC name: This compound . Its molecular formula is C₁₂H₁₁N₃ , and it exists as a dihydrochloride salt with a molecular weight of 270.16 g/mol . This compound features a fused imidazole ring system attached to a naphthalene moiety.
Preparation Methods
Synthetic Routes:: Several synthetic routes lead to the formation of this compound. One common method involves the condensation of 1,2-diaminonaphthalene with glyoxal or its derivatives. The reaction proceeds through cyclization and subsequent reduction to yield the desired product .
Reaction Conditions:: The reaction typically occurs under mild conditions, often in organic solvents such as methanol or ethanol . Acidic or basic catalysts may be employed to facilitate the cyclization step.
Industrial Production:: While industrial-scale production details are proprietary, laboratories often synthesize this compound for research purposes.
Chemical Reactions Analysis
Reactivity:: “(1H-Naphtho[1,2-d]imidazol-2-yl)methanamine” can participate in various chemical reactions:
- Oxidation : It can undergo oxidation reactions, potentially leading to the formation of imidazole derivatives.
- Reduction : Reduction of the imine group may yield secondary amines.
- Substitution : Substituents on the naphthalene ring can be modified via substitution reactions.
- Oxidation : Reagents like hydrogen peroxide (H₂O₂) or manganese dioxide (MnO₂) may be used.
- Reduction : Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) can reduce the imine.
- Substitution : Various electrophiles (e.g., alkyl halides) can be employed.
Major Products:: The specific products depend on the reaction conditions and substituents present. For example, reduction may yield secondary amines or even fully saturated derivatives.
Scientific Research Applications
Chemistry:: Researchers use this compound as a building block for the synthesis of more complex molecules due to its unique fused-ring structure.
Biology and Medicine::- Biological Studies : Scientists investigate its interactions with biological targets, such as receptors or enzymes.
- Medicinal Chemistry : It may serve as a scaffold for drug development, especially in the context of imidazole-containing compounds.
Industry:: While not widely used in industry, it contributes indirectly by enabling the creation of novel molecules.
Mechanism of Action
The exact mechanism of action remains an active area of research. it likely involves interactions with specific protein targets or cellular pathways.
Comparison with Similar Compounds
This compound shares similarities with other imidazole-containing molecules, such as (1-Methyl-1H-imidazol-2-yl)methanamine and 1H-benzimidazol-2-ylmethanamine hydrochloride . Its uniqueness lies in the fused naphthalene ring system.
Properties
Molecular Formula |
C12H11N3 |
---|---|
Molecular Weight |
197.24 g/mol |
IUPAC Name |
3H-benzo[e]benzimidazol-2-ylmethanamine |
InChI |
InChI=1S/C12H11N3/c13-7-11-14-10-6-5-8-3-1-2-4-9(8)12(10)15-11/h1-6H,7,13H2,(H,14,15) |
InChI Key |
OLXCQAPSFQXYCE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2N=C(N3)CN |
Origin of Product |
United States |
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